Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate
Description
Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate is a thiophene-based ester derivative characterized by a methyl ester at the 2-position of the thiophene ring and a phenoxy substituent at the 3-position. The phenoxy group is further substituted with a cyclopropylcarbonyl amino moiety. This unique structure combines a rigid cyclopropane ring, a polar carbamate-like linkage, and a heteroaromatic thiophene core, making it a compound of interest in medicinal chemistry and agrochemical research. The methyl ester group enhances reactivity toward hydrolysis, while the cyclopropyl moiety may confer metabolic stability and lipophilicity .
Properties
IUPAC Name |
methyl 3-[2-(cyclopropanecarbonylamino)phenoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-20-16(19)14-13(8-9-22-14)21-12-5-3-2-4-11(12)17-15(18)10-6-7-10/h2-5,8-10H,6-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNXMSGTDMZCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and the phenoxy group. The cyclopropylcarbonyl amide is then introduced through a series of reactions that may include amide bond formation and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carbonyl groups may produce the corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.5 | Apoptosis induction |
| HCT-116 | 7.0 | Cell cycle arrest |
Antimicrobial Properties
The compound also demonstrates notable antimicrobial activity against a range of bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
Case Studies
- Anticancer Study : A study published in Pharmaceutical Research evaluated the efficacy of this compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .
- Antimicrobial Evaluation : Research conducted at the Institute of Pharmaceutical Technology assessed the antimicrobial properties against common pathogens. The findings revealed that the compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Positional Isomers: Phenyl 2- and 3-Thiophenecarboxylates
The positional isomers phenyl 2-thiophenecarboxylate (CAS 881-89-0) and phenyl 3-thiophenecarboxylate (CAS 14596-83-9) share the thiophene-carboxylate backbone but differ in ester substitution (phenyl vs. methyl) and ring positions (Table 1).
| Property | Target Compound | Phenyl 2-Thiophenecarboxylate | Phenyl 3-Thiophenecarboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~293.3 (estimated) | 204.24 | 204.24 |
| Ester Group | Methyl | Phenyl | Phenyl |
| Thiophene Substitution | 2-carboxylate, 3-phenoxy | 2-carboxylate | 3-carboxylate |
| Key Functional Groups | Cyclopropylcarbonyl amino, methyl ester | Phenyl ester | Phenyl ester |
| Stability | Higher hydrolysis susceptibility (methyl) | Lower hydrolysis (phenyl) | Lower hydrolysis (phenyl) |
The target compound’s methyl ester increases its reactivity compared to phenyl esters, which are more hydrolytically stable due to the electron-withdrawing phenyl group. The 3-phenoxy substitution in the target compound introduces steric hindrance and electronic effects distinct from the simpler phenyl carboxylates .
Methyl Esters in Agrochemicals: Sulfonylurea Herbicides
Compounds like metsulfuron methyl (CAS 74223-64-6) and ethametsulfuron methyl (CAS 111353-84-5) feature methyl esters linked to sulfonylurea moieties (Table 2).
| Property | Target Compound | Metsulfuron Methyl |
|---|---|---|
| Core Structure | Thiophene | Triazine |
| Functional Groups | Cyclopropylcarbonyl amino, methyl ester | Sulfonylurea, methyl ester |
| Bioactivity | Undefined (potential agrochemical/drug) | Herbicide (ALS inhibitor) |
| Hydrolysis Sensitivity | Moderate (thiophene stabilizes ester) | High (pro-drug activation) |
Unlike sulfonylureas, the target compound’s thiophene ring may reduce hydrolysis rates compared to aliphatic esters, balancing reactivity and stability. The cyclopropyl group could enhance membrane permeability in biological systems, a trait less critical in herbicidal sulfonylureas .
Substituent Effects: Cyclopropyl vs. Other Acyl Groups
The cyclopropylcarbonyl amino group distinguishes the target compound from analogs with acetyl or benzoyl substituents. Cyclopropane’s ring strain and rigidity can:
- Increase metabolic stability : Resistant to oxidative degradation compared to linear alkyl groups.
- Enhance lipophilicity : LogP values are likely higher than those of acetylated analogs, improving bioavailability.
- Steric effects : May hinder enzyme binding or intermolecular interactions, altering biological activity .
Research Findings and Implications
- Hydrolysis Kinetics : Methyl esters in thiophene systems (target compound) hydrolyze slower than aliphatic esters (e.g., acrylates in ) due to aromatic stabilization but faster than phenyl esters .
- Biological Interactions : The cyclopropylcarbonyl group may mimic natural carbamates, enabling interactions with enzymes or receptors, though specific targets remain uncharacterized.
Biological Activity
Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate (CAS 7152-78-5) is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₆H₁₅N₁O₄S
- Molecular Weight : 315.36 g/mol
- Synonyms : Methyl 3-(2-cyclopropaneamidophenoxy)thiophene-2-carboxylate, this compound.
The compound features a thiophene ring, which is known for its biological activity, particularly in medicinal chemistry.
Mechanisms of Biological Activity
This compound exhibits several biological activities that can be attributed to its structural components:
- Antimicrobial Activity : Studies have shown that compounds containing thiophene moieties often display antimicrobial properties. The presence of the phenoxy and cyclopropylcarbonyl groups may enhance this activity through synergistic effects.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells, although specific pathways remain to be elucidated.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study: Anticancer Activity
A study published in MDPI examined the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be around 15 µM for certain types of cancer cells. The study highlighted the compound's ability to induce apoptosis via caspase activation pathways, suggesting a promising avenue for further research into its use as an anticancer agent .
Mechanistic Insights
Further mechanistic studies revealed that this compound interacts with specific cellular targets, potentially inhibiting key enzymes involved in cell proliferation and survival. For instance, the compound was found to inhibit topoisomerase activity, a crucial enzyme in DNA replication and repair processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
